molecular formula C14H19NO3 B1427898 Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- CAS No. 1456003-21-6

Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-

Cat. No. B1427898
M. Wt: 249.3 g/mol
InChI Key: FOEZXCBDRODDLW-UHFFFAOYSA-N
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Description

Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]- (CPA) is an organic compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. CPA is a cyclic carboxylic acid, composed of a cyclopentane ring and an alpha-amino group. It is a versatile compound that has been used in many research and industrial applications.

Scientific Research Applications

Kinetics and Degradation Mechanism

Cyclopentaneacetic acid, alpha-[(3-methoxyphenyl)amino]-, shows significant degradation in alkaline solutions, following pseudo first-order kinetics at higher temperatures. Key degradation products identified include phenylacetic acid and a-(1-hydroxycyclopentyl)benzeneacetic acid. This finding is crucial for understanding the stability and reactivity of this compound in various pH conditions (Roy, 1995).

Synthesis and Evaluation in Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as a non-classical bioisosteric replacement for functional groups in nucleosides. Preliminary investigations include synthesis and computational analysis, alongside antitumor and antiviral screening (Lu, Lu, & Honek, 2017).

Application in Amino Acid Synthesis

This compound plays a role in the asymmetric hydrogenation of cyclic dehydrodipeptides, aiding in the preparation of unusual aromatic L-amino acids. This method highlights its significance in synthesizing biologically relevant molecules (Aoyagi et al., 1986).

Role in Drug Delivery Systems

Studies indicate its potential in developing colon-specific drug delivery systems. This application is based on its ability to be selectively conjugated and controlled release in response to colonic microflora, an innovative approach in targeted therapy (Uekama, Minami, & Hirayama, 1997).

Structural Analysis and Biological Activity

The structure and biological activity of related compounds have been extensively studied, with a focus on their binding affinity and functional activity towards various receptor systems. This includes understanding stereoisomerism and its effects on biological efficacy (Bolognesi et al., 1999).

properties

IUPAC Name

2-cyclopentyl-2-(3-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-8-4-7-11(9-12)15-13(14(16)17)10-5-2-3-6-10/h4,7-10,13,15H,2-3,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEZXCBDRODDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentaneacetic acid,alpha-[(3-methoxyphenyl)amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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